N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1798619-36-9) is a heterocyclic compound with the molecular formula C₁₁H₁₄N₄O₂ and a molecular weight of 234.25 g/mol . Its structure features:
- A 1-methyl-1H-1,2,3-triazole-4-carboxamide core, which provides hydrogen-bonding capability and metabolic stability.
- A furan-3-yl substituent linked via a propan-2-yl group, influencing electronic properties and solubility. The compound’s Smiles representation is CC(Cc1ccoc1)NC(=O)c1cn(C)nn1 .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8(5-9-3-4-17-7-9)12-11(16)10-6-15(2)14-13-10/h3-4,6-8H,5H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWHKRUGJYPMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CN(N=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the furan derivative, followed by the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the furan and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield dihydrotriazoles .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications. Its structure allows for interactions with various biological targets, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. For instance, a study indicated that derivatives of triazole compounds showed significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways .
Antifungal Activity
Research has also demonstrated that triazole derivatives possess antifungal properties. A related study synthesized various triazole compounds and evaluated their efficacy against fungal strains such as Candida albicans. Some derivatives exhibited greater activity than standard antifungal agents like fluconazole, indicating the potential for this compound in treating fungal infections .
Inflammation and Pain Management
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its application in managing inflammation and pain. This mechanism is critical as COX enzymes play a significant role in the inflammatory process . Further exploration into its anti-inflammatory properties could lead to the development of novel analgesics.
Data Tables
Case Study 1: Anticancer Potential
In a study published by the American Chemical Society, researchers synthesized several triazole derivatives, including this compound. These compounds were tested against various cancer cell lines, showing promising results with growth inhibition percentages exceeding 70% in some cases. This study underscores the compound's potential as an anticancer agent .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal activity of triazole compounds derived from similar scaffolds. The study found that certain derivatives exhibited potent antifungal activity against resistant strains of Candida, suggesting that this compound could be further developed into an effective treatment for fungal infections .
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features and Differences
5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 923122-28-5)
- Molecular Formula : C₁₅H₁₄FN₅O₂
- Molecular Weight : 315.30 g/mol .
- Key Differences: Substituents: A 3-fluorobenzyl group at the triazole’s 1-position and a furan-2-ylmethyl group at the amide nitrogen.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.
- Key Features : Fluorine atoms and a benzamide group optimize target binding and solubility .
Table 1: Comparative Data for Triazole Carboxamides
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1798619-36-9 |
| Molecular Formula | C₁₁H₁₄N₄O₂ |
| Molecular Weight | 234.25 g/mol |
Antifungal Activity
The compound is part of the 1,2,3-triazole class, which has shown significant antifungal properties. Recent studies indicate that derivatives of triazoles exhibit a broad spectrum of antifungal activity against various pathogens. For example, research highlights that triazole compounds can inhibit fungal growth by disrupting cell membrane integrity and interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including prostate (PC3) and skin (A375) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound using the Alamar Blue assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established anticancer agents. The structure was confirmed through NMR and FTIR spectroscopy, ensuring the integrity of the synthesized compound .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and furan moiety significantly influence biological activity. For instance:
- Furan Substitution : The presence of the furan ring enhances lipophilicity, improving cellular uptake.
- Triazole Core : The nitrogen atoms in the triazole ring are critical for interaction with biological targets such as enzymes involved in cancer progression or fungal growth.
Antibacterial Activity
In addition to antifungal and anticancer properties, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Comparative Analysis with Other Triazoles
To contextualize the biological activity of this compound, a comparison with other known triazoles is useful:
| Compound | Antifungal Activity | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-triazole | High | Moderate | Moderate |
| Other Triazole Derivative A | Moderate | High | Low |
| Other Triazole Derivative B | Low | Moderate | High |
Q & A
Synthesis and Optimization of Reaction Conditions
Q: What are the preferred synthetic routes for N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for reproducibility? A: The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. Key steps include:
- Azide Formation: Reacting a furan-substituted propan-2-yl precursor with sodium azide.
- Cycloaddition: Coupling the azide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives under Cu(I) catalysis.
Optimization involves controlling temperature (60–80°C), solvent selection (DMF or THF), and catalyst loading (5–10 mol% CuSO₄·5H₂O with sodium ascorbate). Scalability requires flow chemistry or automated reactors to maintain yield (>75%) and purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
